2,6-Dimethyl-4-n-propoxybenzoyl chloride 2,6-Dimethyl-4-n-propoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13427551
InChI: InChI=1S/C12H15ClO2/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3
SMILES: CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol

2,6-Dimethyl-4-n-propoxybenzoyl chloride

CAS No.:

Cat. No.: VC13427551

Molecular Formula: C12H15ClO2

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-4-n-propoxybenzoyl chloride -

Specification

Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
IUPAC Name 2,6-dimethyl-4-propoxybenzoyl chloride
Standard InChI InChI=1S/C12H15ClO2/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3
Standard InChI Key ULEPDYFCGAHXNW-UHFFFAOYSA-N
SMILES CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C
Canonical SMILES CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure features:

  • Core benzene ring with methyl groups at positions 2 and 6.

  • Propoxy group (-OCH₂CH₂CH₃) at position 4.

  • Benzoyl chloride functional group (-COCl) at position 1.

Key Properties (from Vulcanchem):

PropertyValue
Molecular FormulaC₁₂H₁₅ClO₂
Molecular Weight226.70 g/mol
CAS NumberNot explicitly listed
ReactivityHigh (acid chloride)

Synthesis and Preparation

Industrial and Laboratory-Scale Methods

  • Industrial Synthesis: Pressurized reactions with formaldehyde and HCl (as seen in related benzyl chloride preparations ) may enhance yield and purity.

  • Catalytic Methods: Aluminum chloride (AlCl₃) or other Lewis acids may facilitate Friedel-Crafts reactions for precursor synthesis .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Antimicrobial Agents: Analogous benzoyl chlorides are used to synthesize efflux pump inhibitors (e.g., quinazoline-based compounds targeting Staphylococcus aureus ).

  • Anticancer Agents: Structurally related benzoyl chlorides participate in coupling reactions to form pyrrolo[2,3-d]pyrimidine derivatives with folate receptor affinity .

Agrochemical Synthesis

  • Insecticides: Benzoyl chlorides with alkyl/alkoxy substituents are critical in synthesizing insecticidal amides (e.g., spiromesifen, spirotetramat) .

Hazard ClassRisk Level
Skin CorrosionSevere (1B)
Eye DamageSerious (1)
Respiratory IrritationModerate

Handling Recommendations:

  • Use gloves, goggles, and a fume hood.

  • Store in a cool, dry, well-ventilated area away from bases .

Research and Development Trends

Structure-Activity Relationships (SAR)

  • Substituent Effects: Propoxy groups enhance solubility and metabolic stability compared to methoxy groups .

  • Steric Effects: Methyl groups at positions 2 and 6 may influence regioselectivity in nucleophilic acyl substitutions.

Emerging Applications

  • Antiviral Agents: Benzoyl chlorides with modified aromatic rings are explored in influenza drug discovery .

  • Material Science: Potential use in polymer synthesis due to reactive acyl chloride functionality.

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